molecular formula C12H11NO2S2 B12007608 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one

2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one

Cat. No.: B12007608
M. Wt: 265.4 g/mol
InChI Key: IXVMWMZSWAFBKA-NTMALXAHSA-N
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Description

2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a heterocyclic compound with the molecular formula C12H11NO2S2. It belongs to the thiazolidinone family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one typically involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isothiocyanate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxymethylene group.

    5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a benzylidene group instead of ethoxymethylene.

    5-(3-Methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxybenzylidene group

Uniqueness

2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is unique due to its ethoxymethylene group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinone derivatives .

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(5Z)-5-(ethoxymethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO2S2/c1-2-15-8-10-11(14)13(12(16)17-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI Key

IXVMWMZSWAFBKA-NTMALXAHSA-N

Isomeric SMILES

CCO/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)C2=CC=CC=C2

Origin of Product

United States

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